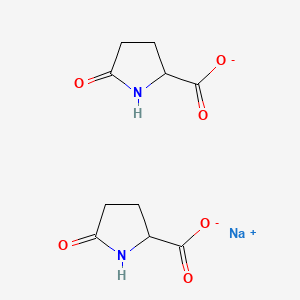

Sodium bis(5-oxo-DL-prolinate)

Description

Sodium bis(5-oxo-DL-prolinate) is the sodium salt of 5-oxo-DL-proline (CAS 149-87-1), a cyclic amino acid derivative. The parent compound, 5-oxo-DL-proline (also known as DL-pyroglutamic acid), features a pyrrolidone ring with a carboxylic acid group. Its sodium salt (CAS 54571-67-4) is synthesized by replacing the carboxylic acid’s hydrogen with sodium, forming a bis(prolinate) structure.

Properties

CAS No. |

60373-59-3 |

|---|---|

Molecular Formula |

C10H12N2NaO6- |

Molecular Weight |

279.20 g/mol |

IUPAC Name |

sodium;5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2 |

InChI Key |

ZIANFPVTVNDULH-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bis(5-oxo-DL-prolinate) can be synthesized through the neutralization of 5-oxo-DL-proline with sodium hydroxide. The reaction typically involves dissolving 5-oxo-DL-proline in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt .

Industrial Production Methods: In industrial settings, the production of sodium bis(5-oxo-DL-prolinate) follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors where temperature, pH, and concentration are monitored continuously .

Chemical Reactions Analysis

Types of Reactions: Sodium bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: It can be reduced to form 5-hydroxyproline derivatives.

Substitution: The sodium ion can be substituted with other cations in exchange reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ion exchange resins or other cationic salts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of 5-oxo-proline.

Reduction: 5-hydroxyproline derivatives.

Substitution: Different cationic salts of 5-oxo-DL-proline.

Scientific Research Applications

Sodium bis(5-oxo-DL-prolinate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.

Industry: It is used in the production of various chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of sodium bis(5-oxo-DL-prolinate) involves its interaction with specific enzymes and metabolic pathways. One of the key enzymes it interacts with is 5-oxo-L-prolinase, which catalyzes the cleavage of 5-oxo-proline to form glutamate. This reaction is coupled with the hydrolysis of ATP to ADP and inorganic phosphate . The compound’s effects are mediated through its ability to modulate these enzymatic reactions and influence cellular metabolism.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Toxicity and Regulatory Status :

- Lead and barium salts are heavily restricted due to neurotoxicity (lead) and cardiovascular risks (barium). For example, Lead bis(5-oxo-DL-prolinate) is banned in automotive and electronics manufacturing .

- Sodium, zinc, and calcium salts exhibit lower toxicity, making them preferable for consumer-facing applications .

Functional Differences: Solubility: Sodium salts generally have higher aqueous solubility than zinc or calcium salts, favoring pharmaceutical formulations . Surfactant Properties: Zinc bis(5-oxo-DL-prolinate) is explicitly noted as an anionic surfactant, suggesting applications in emulsification and foam stabilization .

Stereochemical Variants :

- The L-prolinate variant (e.g., Lead bis(5-oxo-L-prolinate), CAS 85392-77-4) is structurally distinct from the DL-form but shares similar regulatory restrictions .

Emerging Derivatives :

- Esters like methyl 5-oxo-DL-prolinate (CAS 54571-66-3) and o-carboxyphenyl 5-oxo-DL-prolinate (CAS 85153-76-0) demonstrate expanded chemical versatility, though their industrial use remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.